An In-depth Technical Guide to the Synthesis and Purification of Tripropylamine
An In-depth Technical Guide to the Synthesis and Purification of Tripropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropylamine (TPA), a tertiary amine with the chemical formula (C₃H₇)₃N, is a versatile and important compound in organic synthesis and the pharmaceutical industry. Its utility spans from being a building block for more complex molecules to acting as a catalyst and a proton scavenger.[1][2] This technical guide provides a comprehensive overview of the primary methods for the synthesis of tripropylamine, detailed purification protocols, and analytical techniques for purity assessment, tailored for professionals in research and drug development.
Tripropylamine is a colorless liquid with a characteristic fishy or ammonia-like odor.[1][3] It is soluble in ethanol and ether and slightly soluble in water.[1] Key physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N,N-dipropylpropan-1-amine |
| CAS Number | 102-69-2 |
| Molecular Formula | C₉H₂₁N |
| Molar Mass | 143.27 g/mol [4] |
| Boiling Point | 156 °C[1][3] |
| Melting Point | -93.5 °C[1] |
| Flash Point | 40.55 °C (Open Cup)[1] |
| Density | 0.7558 g/cm³[1] |
| Refractive Index | 1.4181[1] |
Synthesis of Tripropylamine
Several synthetic routes are available for the preparation of tripropylamine. The most common industrial method involves the amination of n-propanol. Alternative laboratory-scale syntheses include reductive amination and the alkylation of dipropylamine.
Amination of n-Propanol with Ammonia
The large-scale industrial production of tripropylamine is predominantly achieved through the reaction of n-propanol with ammonia in the gas phase over a heterogeneous catalyst.[1] This process typically yields a mixture of mono-, di-, and tripropylamine, which are then separated by distillation.[1][5]
Reaction Scheme:
CH₃CH₂CH₂OH + NH₃ → CH₃CH₂CH₂NH₂ + (CH₃CH₂CH₂)₂NH + (CH₃CH₂CH₂)₃N + H₂O
Industrial Process Overview:
The industrial synthesis is often a two-stage process to maximize the yield of tripropylamine.
-
Stage 1: n-Propanol is reacted with ammonia over a copper- or nickel-containing catalyst at temperatures ranging from 130 to 250 °C and pressures from 1 to 220 bar.[1] This stage produces a mixture of mono-, di-, and tripropylamine.
-
Stage 2: The product mixture from the first stage is subjected to multi-stage distillation to separate the components. The recovered dipropylamine is then fed into a second reactor and further reacted, often over a copper or nickel catalyst supported on aluminum and zirconium(IV) oxide, at temperatures of 200 to 260 °C and pressures of 60 to 150 bar, to produce additional tripropylamine.[1][5]
Quantitative Data for Industrial Amination of n-Propanol:
| Parameter | Value |
| Catalyst | Ni-Cu-Al₂O₃ or Ni-CLi-Al₂O₃[1] |
| Reaction Temperature | 210 ± 10 °C[1] |
| Reaction Pressure | 396.66 kPa[1] |
| Raw Material Ratio (Alcohol:Ammonia:Hydrogen) | 4:2:4[1] |
| n-Propanol Conversion | 75% - 83%[4] |
| Total Yield of Di- and Tripropylamine | 75% - 80%[4] |
| Selectivity for Dipropylamine | 37% - 41%[4] |
| Selectivity for Tripropylamine | 35% - 40%[4] |
Proposed Laboratory Protocol for Amination of n-Propanol:
While direct replication of the high-pressure industrial gas-phase process is challenging in a standard laboratory, a liquid-phase batch reaction can be performed.
Materials:
-
n-Propanol
-
Ammonia (as a concentrated aqueous solution or anhydrous)
-
Raney Nickel or a supported nickel catalyst
-
High-pressure autoclave reactor with stirring
Procedure:
-
Charge the autoclave with n-propanol and the catalyst.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce ammonia into the reactor.
-
Pressurize the reactor with hydrogen.
-
Heat the reactor to the desired temperature (e.g., 180-220 °C) with vigorous stirring.
-
Maintain the reaction for a set period (e.g., 4-8 hours).
-
Cool the reactor to room temperature and carefully vent the excess pressure.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting liquid mixture contains n-propanol, water, and a mixture of mono-, di-, and tripropylamine, which can then be separated by fractional distillation.
Workflow for Amination of n-Propanol and Purification:
Caption: Synthesis of tripropylamine via amination of n-propanol followed by purification.
Reductive Amination of Propionaldehyde with Dipropylamine
Reductive amination is a versatile method for forming amines from carbonyl compounds.[6][7][8][9] In this case, tripropylamine can be synthesized by reacting propionaldehyde with dipropylamine to form an iminium ion intermediate, which is then reduced in situ to the tertiary amine.[7][8][10]
Reaction Scheme:
(CH₃CH₂CH₂)₂NH + CH₃CH₂CHO → [(CH₃CH₂CH₂)₂N=CHCH₂CH₃]⁺ → (CH₃CH₂CH₂)₃N
Proposed Laboratory Protocol for Reductive Amination:
Materials:
-
Dipropylamine
-
Propionaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of dipropylamine (1 equivalent) in DCM at 0 °C, add propionaldehyde (1.1 equivalents) dropwise.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 25 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude tripropylamine.
-
Purify the crude product by distillation.
Caption: Synthesis of tripropylamine via alkylation of dipropylamine.
Purification of Tripropylamine
The primary method for purifying tripropylamine, especially from the reaction mixture of the amination of n-propanol, is fractional distillation. [1][5]This technique separates compounds based on their boiling points.
Boiling Points of Propylamines:
| Compound | Boiling Point (°C) |
| Monopropylamine | 48 |
| Dipropylamine | 110 |
| Tripropylamine | 156 [1][3] |
| n-Propanol | 97 |
| Water | 100 |
Proposed Laboratory Protocol for Fractional Distillation:
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Charge the round-bottom flask with the crude tripropylamine mixture.
-
Heat the flask gently.
-
Collect the fractions based on their boiling points:
-
Fraction 1 (below 100 °C): This will primarily contain any remaining monopropylamine, n-propanol, and water.
-
Fraction 2 (around 110 °C): This fraction will be enriched in dipropylamine.
-
Fraction 3 (around 156 °C): This is the desired tripropylamine fraction.
-
-
Monitor the temperature at the distillation head closely. A stable temperature during the collection of a fraction indicates a relatively pure compound.
-
The purity of the collected tripropylamine fraction should be confirmed by analytical methods such as GC-MS.
Purification Workflow:
Caption: Fractional distillation for the purification of tripropylamine.
Analytical Characterization
The purity of the synthesized tripropylamine should be assessed using appropriate analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this purpose. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates the components of a mixture and provides information about their molecular weight and fragmentation pattern, allowing for identification and quantification.
Proposed GC-MS Protocol:
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column |
| Injection Mode | Split (e.g., 50:1) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-300 amu |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of tripropylamine.
Expected NMR Data (in CDCl₃):
-
¹H NMR:
-
Triplet at ~0.8-0.9 ppm (9H, -CH₃)
-
Sextet at ~1.3-1.4 ppm (6H, -CH₂-CH₃)
-
Triplet at ~2.2-2.3 ppm (6H, -N-CH₂-)
-
-
¹³C NMR:
-
~11 ppm (-CH₃)
-
~20 ppm (-CH₂-CH₃)
-
~56 ppm (-N-CH₂-)
-
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. For tripropylamine, the spectrum is characterized by the absence of N-H stretching bands (which would be present in primary and secondary amines) and the presence of C-H and C-N stretching vibrations. [11][12] Expected IR Data:
-
~2960-2870 cm⁻¹: C-H stretching vibrations of the propyl groups.
-
~1460 cm⁻¹: C-H bending vibrations.
-
~1220-1020 cm⁻¹: C-N stretching vibrations.
Conclusion
This guide has provided a detailed overview of the primary synthesis and purification methods for tripropylamine, catering to the needs of researchers and professionals in drug development. The amination of n-propanol remains the principal industrial route, while reductive amination and alkylation of dipropylamine offer viable laboratory-scale alternatives. Fractional distillation is the key purification technique, and the purity and identity of the final product can be rigorously confirmed using GC-MS, NMR, and IR spectroscopy. The provided protocols and data serve as a valuable resource for the successful synthesis and characterization of tripropylamine in a laboratory setting.
References
- 1. TRIPROPYLAMINE - Ataman Kimya [atamanchemicals.com]
- 2. Tripropylamine | C9H21N | CID 7616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TRI-n-PROPYLAMINE - Ataman Kimya [atamanchemicals.com]
- 4. US20120004464A1 - Process for preparing tri-n-propylamine (tpa) - Google Patents [patents.google.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. gctlc.org [gctlc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. spectrabase.com [spectrabase.com]
- 11. N,N-Dipropyl-1-propanamine(102-69-2) IR Spectrum [m.chemicalbook.com]
- 12. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
